

The Rise of Isofetamid: A Technical Guide to a Novel SDHI Fungicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

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Abstract

Isofetamid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Ishihara Sangyo Kaisha, Ltd., represents a significant advancement in the management of fungal diseases.^[1] Classified under FRAC code 7, it exhibits a unique chemical structure—a phenyl-oxo-ethyl thiophene amide—that confers high efficacy against a broad spectrum of ascomycete fungi, including strains resistant to other SDHI fungicides.^{[2][3]} This technical guide provides an in-depth overview of the discovery, development, mode of action, and biological properties of **Isofetamid**, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Development

The development of **Isofetamid** (code name: IKF-5411) stemmed from a lead optimization program aimed at enhancing the weak nematocidal activity of a parent compound.^[1] This research led to the synthesis of a series of compounds, ultimately identifying **Isofetamid** as a potent fungicide.^[1] First registered in Canada in 2014 and subsequently introduced to the global market, **Isofetamid** is now a key tool for controlling diseases such as gray mold, white mold, and powdery mildew in various crops.^{[1][3]}

Chemical Synthesis

The synthesis of **Isofetamid** originates from m-cresol. The process involves a multi-step synthesis of the phenethylamine moiety, which is then amidated with 3-methylthiophene-2-carbonylchloride to yield the final product.^[4]

Physicochemical and Toxicological Profile

A comprehensive understanding of the physical, chemical, and toxicological properties of a fungicide is paramount for its safe and effective use. The following tables summarize key quantitative data for **Isofetamid**.

Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide	^[2]
CAS Registry No.	875915-78-9	^[5]
Molecular Formula	C ₂₀ H ₂₅ NO ₃ S	^[2]
Molecular Weight	359.48 g/mol	^[2]
Physical State	White solid (powder)	^[2]
Melting Point	103.5 – 105.0 °C	^[5]
Vapor Pressure	4.2 x 10 ⁻⁷ Pa (25°C)	^[2]
Water Solubility	5.33 mg/L (20°C)	^[2]
Octanol-Water Partition Coefficient (log K _{ow})	2.5	^[1]

Toxicological Data

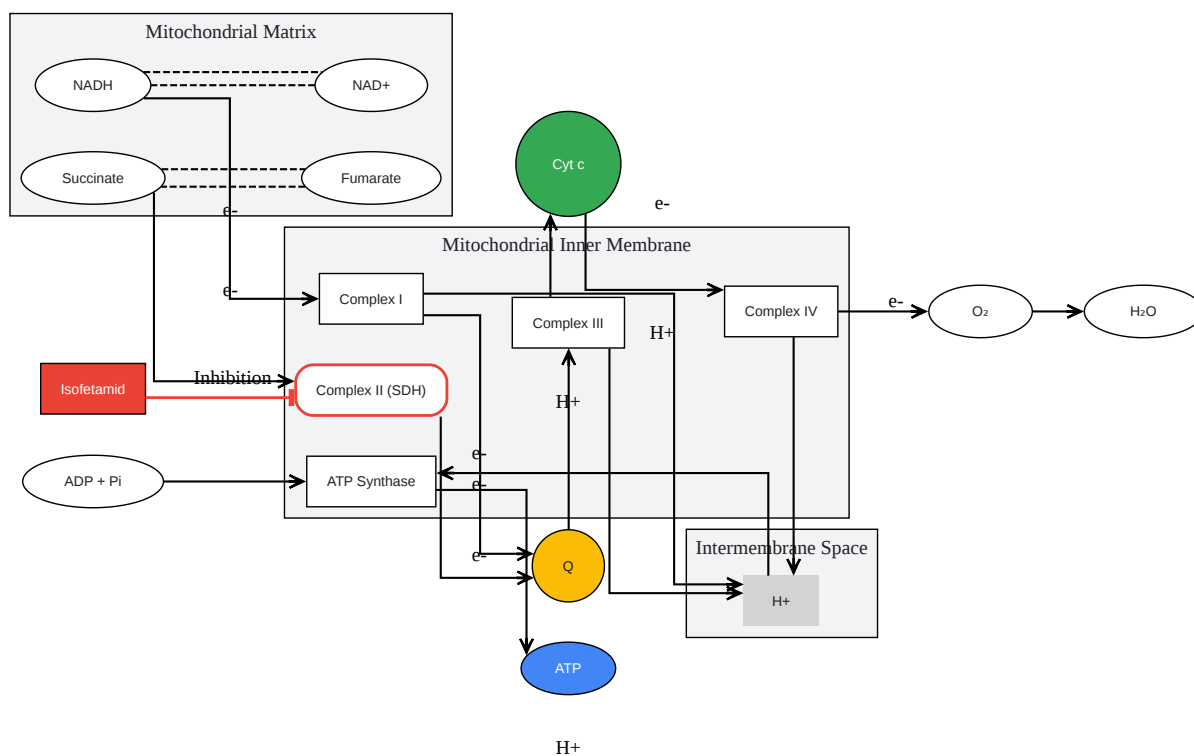
Parameter	Value	Species	Reference
Acute Oral LD50	> 2,000 mg/kg	Rat	[6]
Acute Dermal LD50	> 5,000 mg/kg	Rabbit	[4]
Acute Inhalation LC50	> 2.05 mg/L (4h)	Rat	[4]
Skin Irritation	Non-irritating	[6]	
Eye Irritation	Minimally irritating	[4]	
Dermal Sensitization	Not a sensitizer	[6]	

Ecotoxicological Data

Parameter	Value	Species	Reference
Fish LC50 (96h)	2.27 mg/L	Rainbow Trout	[4]
Daphnia magna EC50 (48h)	> 4.82 mg/L	[2]	
Avian Acute Oral LD50	> 2,000 mg/kg	Bobwhite Quail	[4]

Mode of Action: Inhibition of Succinate Dehydrogenase

Isofetamid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] By binding to the ubiquinone-binding site of the SDH enzyme, **Isofetamid** disrupts cellular respiration, leading to a cessation of ATP production and ultimately fungal cell death.[4]



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Caption: Mechanism of action of **Isofetamid** on the mitochondrial respiratory chain.

The unique flexible molecular structure of **Isofetamid** allows it to effectively bind to the SDH enzyme, even in fungal strains that have developed resistance to other SDHI fungicides through mutations in the SdhB subunit (e.g., H272R and H272Y).[\[2\]](#)[\[4\]](#)

Biological Efficacy

Isofetamid demonstrates a broad spectrum of activity, particularly against ascomycete fungi.[\[2\]](#) It inhibits various stages of the fungal life cycle, including conidial germination, germ tube elongation, appressorium formation, and mycelial growth.[\[3\]](#)

In Vitro Efficacy against *Botrytis cinerea*

Infection Process	EC50 (µg/mL)	Reference
Conidial Germination	0.4	[7]
Germ Tube Elongation	0.02	[7]
Appressorium Formation	0.04	[7]
Mycelial Growth	0.006	[7]

Preventive and Curative Activity

Greenhouse pot tests have demonstrated the high preventive and curative efficacy of **Isofetamid** against various cucumber diseases.

Disease	Activity	Control Value (%) at 62.5 µg/mL	Reference
Cucumber Gray Mold	Preventive	> 90	[8]
Cucumber Gray Mold	Curative (Lesion Development)	> 70	[9]
Cucumber Gray Mold	Curative (Sporulation)	> 90	[9]

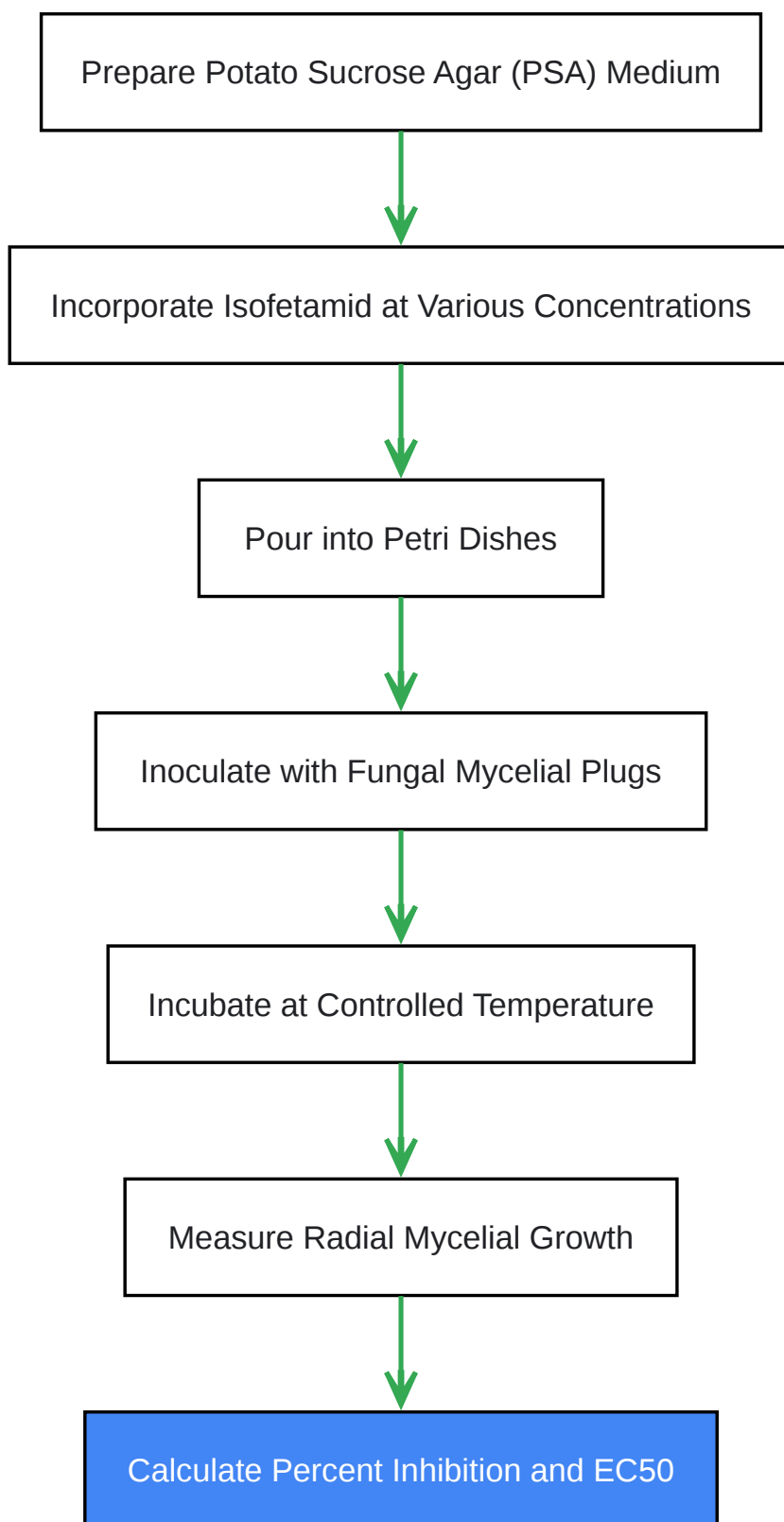
Experimental Protocols

The following sections outline the general methodologies employed in the evaluation of **Isofetamid**'s fungicidal properties.

Antifungal Spectrum Assay (Mycelial Growth Inhibition)

This assay is performed to determine the range of fungal species susceptible to **Isofetamid**.

- Media Preparation: Potato sucrose agar (PSA) medium is prepared and autoclaved.[\[7\]](#)
- Incorporation of Fungicide: Technical-grade **Isofetamid**, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the molten PSA at various concentrations.[\[10\]](#)
- Inoculation: Mycelial plugs (typically 4-5 mm in diameter) are taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended and control PSA plates.[\[7\]](#)[\[11\]](#)
- Incubation: Plates are incubated at a controlled temperature (e.g., 20-28°C) in the dark.[\[7\]](#)[\[11\]](#)
- Data Collection: The radial growth of the fungal colony is measured at specified time intervals.[\[7\]](#)
- Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on control plates. The EC50 value (the concentration that inhibits growth by 50%) is then determined.[\[10\]](#)



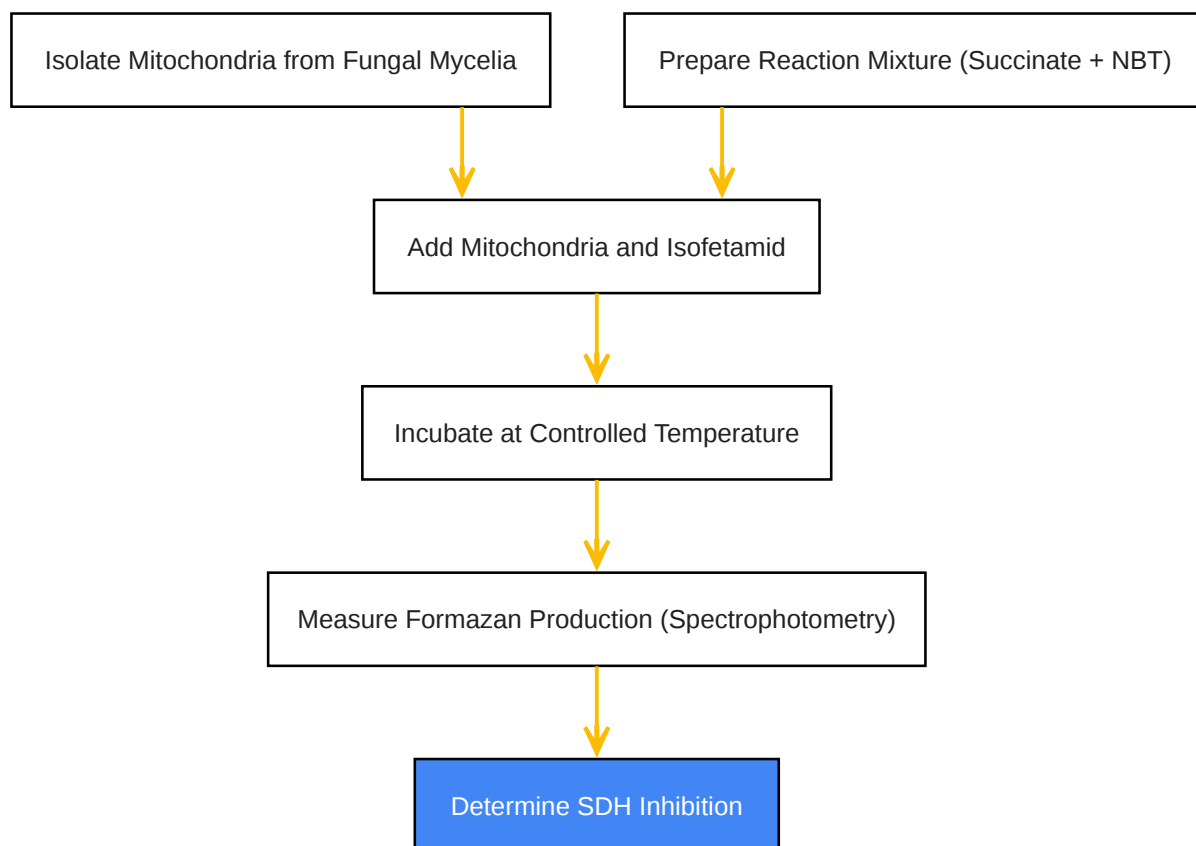
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Caption: Workflow for the mycelial growth inhibition assay.

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay confirms the specific inhibitory effect of **Isofetamid** on its target enzyme.

- Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated through differential centrifugation.[\[10\]](#)
- Reaction Mixture: A reaction buffer containing a succinate substrate and a tetrazolium salt (e.g., nitroblue tetrazolium - NBT) as a redox indicator is prepared.[\[12\]](#)
- Enzyme Reaction: The isolated mitochondria are added to the reaction mixture with and without various concentrations of **Isofetamid**.[\[12\]](#)
- Incubation: The reaction is incubated at a specific temperature for a set period.
- Measurement: The activity of SDH is determined by measuring the formation of formazan (a colored product resulting from the reduction of the tetrazolium salt) spectrophotometrically.[\[12\]](#)
- Analysis: The inhibitory effect of **Isofetamid** is quantified by comparing the enzyme activity in the treated samples to the untreated control.



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Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.

Conclusion

Isofetamid is a highly effective, broad-spectrum SDHI fungicide with a unique molecular structure that provides a valuable tool for managing fungal diseases, including those caused by resistant strains. Its favorable toxicological and ecotoxicological profile, combined with its robust biological activity, makes it an important component of integrated pest management

programs worldwide. Further research into its application and resistance management will continue to be crucial for its long-term success.

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- To cite this document: BenchChem. [The Rise of Isofetamid: A Technical Guide to a Novel SDHI Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026465#discovery-and-development-of-isofetamid-as-an-sdhi-fungicide>]

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